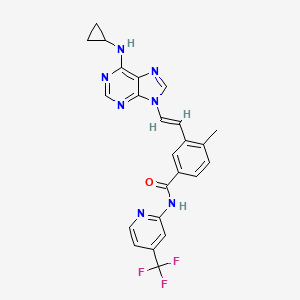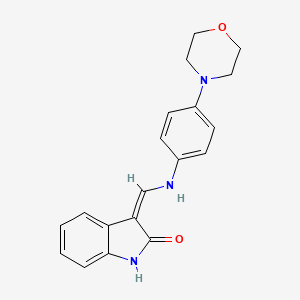
3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one
Übersicht
Beschreibung
AGN-199659, a Novel Tyrosine Kinase Inhibitor, Blocks Choroidal Neovascularization.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Analysis
A study focusing on a similar Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, revealed insights into its crystal structure and spectral properties. This research is relevant for understanding the structural characteristics of compounds including the morpholine group and their potential applications in material science or molecular engineering (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Synthesis Techniques
Research on related compounds such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and its sulfur-transfer agents can provide insights into the synthesis methods for similar structures, which is essential for developing new pharmaceuticals or research chemicals (Klose, Reese, & Song, 1997).
Molecular Structure Studies
The molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene offer insights into the spatial structures and reactivities of monomer units, which are crucial in polymer science and material engineering (Kovalevsky, Shishkin, & Ponomarev, 1998).
Catalytic Reactions and Synthesis
The stereoselective synthesis of related compounds like (E)‐3‐(Methoxycarbonyl)methylene‐1,3‐dihydroindol‐2‐ones using palladium-catalyzed oxidative carbonylation demonstrates advanced synthetic routes that could be applicable to the synthesis of 3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one, which may have implications in medicinal chemistry (Gabriele et al., 2001).
Eigenschaften
CAS-Nummer |
503626-12-8 |
|---|---|
Produktname |
3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one |
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-[(4-morpholin-4-ylphenyl)iminomethyl]-1H-indol-2-ol |
InChI |
InChI=1S/C19H19N3O2/c23-19-17(16-3-1-2-4-18(16)21-19)13-20-14-5-7-15(8-6-14)22-9-11-24-12-10-22/h1-8,13,21,23H,9-12H2 |
InChI-Schlüssel |
SMHPROJLYWVEKK-LGMDPLHJSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)N/C=C\3/C4=CC=CC=C4NC3=O |
SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(NC4=CC=CC=C43)O |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)NC=C3C4=CC=CC=C4NC3=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AGN-199659; AGN 199659; AGN199659; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

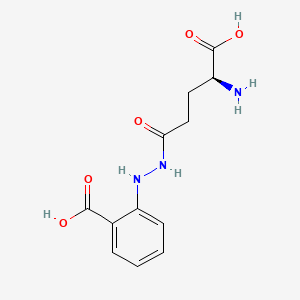
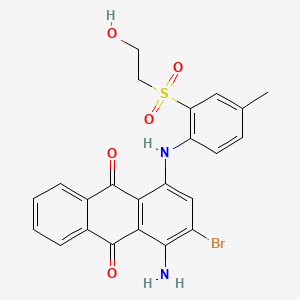
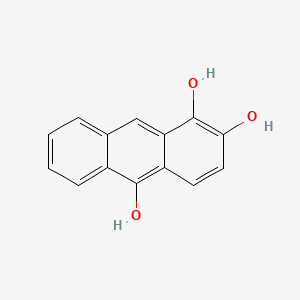
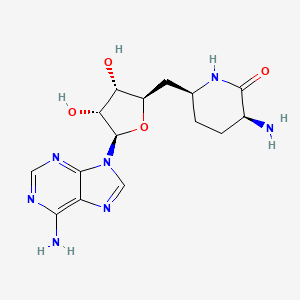
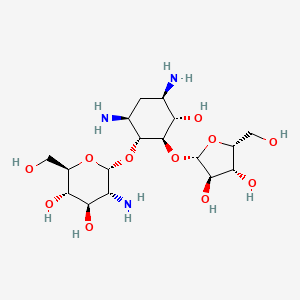
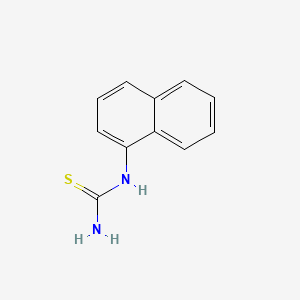
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
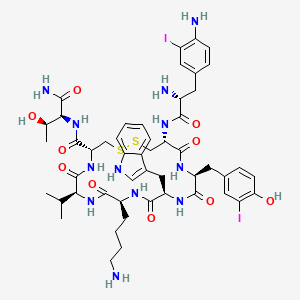
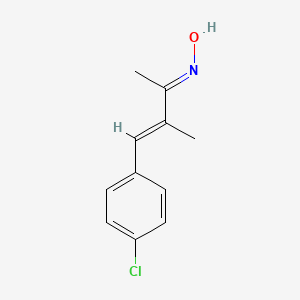
![{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid](/img/structure/B1665581.png)
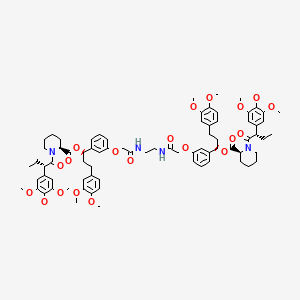
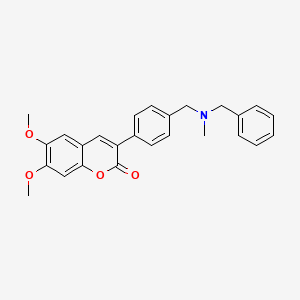
![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)
